molecular formula C19H11Br2F3N4O2 B12425033 Antifungal agent 2

Antifungal agent 2

Cat. No.: B12425033
M. Wt: 544.1 g/mol
InChI Key: WWPNEOCKKAGAFC-UHFFFAOYSA-N
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Description

“Antifungal agent 2” is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Antifungal agent 2” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to purification processes, including crystallization and chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

“Antifungal agent 2” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can also undergo reduction, where hydrogen is added or oxygen is removed, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

“Antifungal agent 2” has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand fungal cell biology and the mechanisms of antifungal resistance.

    Medicine: Investigated for its potential to treat fungal infections in humans and animals.

    Industry: Utilized in the development of antifungal coatings and agricultural fungicides.

Mechanism of Action

The mechanism of action of “Antifungal agent 2” involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The primary molecular target is the enzyme squalene epoxidase, which plays a key role in the ergosterol biosynthesis pathway.

Comparison with Similar Compounds

Similar Compounds

  • Fluconazole
  • Itraconazole
  • Ketoconazole

Uniqueness

“Antifungal agent 2” stands out due to its broad-spectrum activity and lower toxicity compared to other antifungal agents. Unlike some of its counterparts, it is effective against both superficial and systemic fungal infections, making it a versatile option in antifungal therapy.

Properties

Molecular Formula

C19H11Br2F3N4O2

Molecular Weight

544.1 g/mol

IUPAC Name

3-[(5,7-dibromoquinolin-8-yl)oxymethyl]-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C19H11Br2F3N4O2/c20-13-8-14(21)17(16-12(13)2-1-7-25-16)30-9-15-26-27-18(29)28(15)11-5-3-10(4-6-11)19(22,23)24/h1-8H,9H2,(H,27,29)

InChI Key

WWPNEOCKKAGAFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OCC3=NNC(=O)N3C4=CC=C(C=C4)C(F)(F)F)N=C1

Origin of Product

United States

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